N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzenesulfonamide
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Description
Thiazole derivatives, such as the one you mentioned, are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a nitrogen atom . These compounds are known for their wide spectrum of biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of a substituted acetamide with a substituted acetamido thiazole . The compounds are then characterized by spectral and analytical studies .Molecular Structure Analysis
The molecular structure of thiazole derivatives is typically characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, including reactions with various aromatic and heterocyclic aromatic aldehydes .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on the specific substituents present in the molecule. For example, some thiazole derivatives have been found to have melting points around 86-87°C .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c18-13-3-1-2-12(10-13)17-20-14(11-26-17)8-9-19-27(24,25)16-6-4-15(5-7-16)21(22)23/h1-7,10-11,19H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCMHMCIOBWXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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